![molecular formula C8H4BrNO2 B12866104 2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
2-Bromobenzo[d]oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromobenzo[d]oxazole-4-carbaldehyde is a heterocyclic compound that contains both bromine and oxazole functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-4-carbaldehyde typically involves the bromination of benzo[d]oxazole derivatives. One common method starts with 2-aminophenol, which undergoes cyclization with formic acid to form benzo[d]oxazole. This intermediate is then brominated using bromine or N-bromosuccinimide to yield 2-Bromobenzo[d]oxazole. The final step involves formylation using Vilsmeier-Haack reaction conditions, where the compound is treated with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromobenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzo[d]oxazole derivatives.
Oxidation: Formation of 2-Bromobenzo[d]oxazole-4-carboxylic acid.
Reduction: Formation of 2-Bromobenzo[d]oxazole-4-methanol.
Applications De Recherche Scientifique
2-Bromobenzo[d]oxazole-4-carbaldehyde is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Used in the development of fluorescent probes and bioactive molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-Bromobenzo[d]oxazole-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the aldehyde group can participate in nucleophilic addition reactions. These interactions are facilitated by the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the aldehyde group .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzo[d]oxazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Fluorobenzo[d]oxazole-4-carbaldehyde: Contains a fluorine atom, offering different reactivity and properties.
2-Iodobenzo[d]oxazole-4-carbaldehyde: Iodine substitution provides unique reactivity due to its larger atomic size and lower bond dissociation energy.
Uniqueness
2-Bromobenzo[d]oxazole-4-carbaldehyde is unique due to the specific reactivity imparted by the bromine atom. Bromine’s moderate electronegativity and size allow for balanced reactivity in substitution and addition reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H4BrNO2 |
|---|---|
Poids moléculaire |
226.03 g/mol |
Nom IUPAC |
2-bromo-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-4H |
Clé InChI |
ODIIDGIXLPJSAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


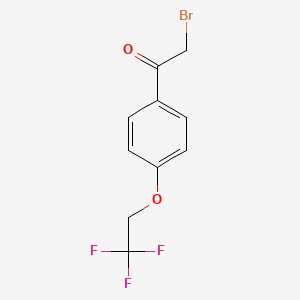
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
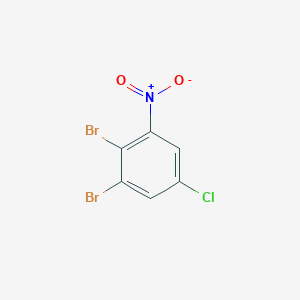
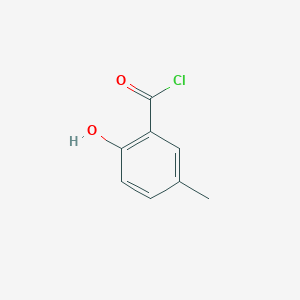
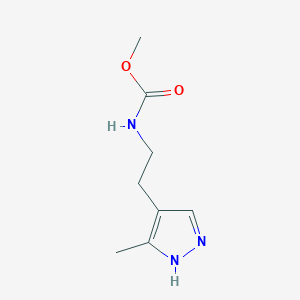

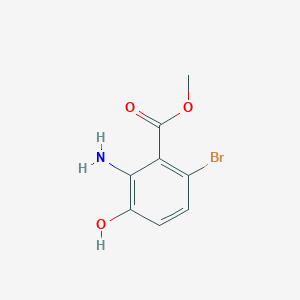




![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine](/img/structure/B12866094.png)
![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)

